Selective Cytotoxicity vs. Simvastatin
TASIN-1 Hydrochloride demonstrates superior potency and selective killing of cells with truncated APC compared to the HMG-CoA reductase inhibitor simvastatin, despite both targeting the cholesterol biosynthesis pathway [1]. This difference is mechanistically attributed to the distinct sterol intermediates that accumulate upon inhibition of their respective enzymatic targets (EBP for TASIN-1 vs. HMGCR for simvastatin) [1].
| Evidence Dimension | Selective cytotoxicity in truncated APC vs. wild-type APC cells |
|---|---|
| Target Compound Data | TASIN-1: Shows better potency and selective cell killing of truncated APC cells [1] |
| Comparator Or Baseline | Simvastatin: Lower potency and reduced selectivity in cell killing of truncated APC cells [1] |
| Quantified Difference | Not explicitly quantified in provided text, but the difference is described as a significant improvement in selectivity and potency [1]. |
| Conditions | In vitro studies using colorectal cancer cell lines |
Why This Matters
Procuring TASIN-1 Hydrochloride ensures experiments utilize a tool with a distinct and superior selectivity profile for the APC-mutant genotype compared to a common, off-target cholesterol inhibitor.
- [1] Zhang L, Theodoropoulos PC, Eskiocak U, et al. Selective targeting of mutant adenomatous polyposis coli (APC) in colorectal cancer. Sci Transl Med. 2016;8(361):361ra140. View Source
